molecular formula C19H18N2O4S B1662503 Parecoxib CAS No. 198470-84-7

Parecoxib

Numéro de catalogue B1662503
Numéro CAS: 198470-84-7
Poids moléculaire: 370.4 g/mol
Clé InChI: TZRHLKRLEZJVIJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Parecoxib is a water-soluble and injectable prodrug of valdecoxib . It is a COX2 selective inhibitor and is used for the short-term management of perioperative pain . It is marketed under the brand name Dynastat .


Molecular Structure Analysis

Parecoxib has the molecular formula C19H18N2O4S . Its molecular weight is 370.42 g/mol . The IUPAC name for Parecoxib is N-{[4-(5-methyl-3-phenylisoxazol-4-yl)phenyl]sulfonyl}propanamide .


Physical And Chemical Properties Analysis

Parecoxib is a small molecule . It has a high protein binding of 98% . It is metabolized primarily via CYP3A4 and 2C9 to valdecoxib and propionic acid . The elimination half-life of Parecoxib is 22 minutes .

Applications De Recherche Scientifique

Postoperative Pain Management

Parecoxib is widely used in the management of postoperative pain . It has been shown to provide better analgesia in postoperative multimodal analgesia . A systematic review and meta-analysis of randomized controlled trials showed that preoperative injection of parecoxib can reduce postoperative pain in patients undergoing artificial joint replacement .

Multimodal Preemptive Analgesia

Parecoxib is used in multimodal preemptive analgesia . This involves administering parecoxib before surgery to reduce postoperative pain. However, the effectiveness of this approach is still a subject of debate .

Reduction of Opioid Consumption

The use of parecoxib can lead to a reduction in the consumption of opioids postoperatively . This is beneficial as it can help to minimize the side effects associated with opioid use.

Treatment of Acute Pain

Parecoxib is effective in the treatment of acute pain . A study showed effective analgesia in patients treated with a single dose of parecoxib 20 mg or 40 mg in 50–60% of patients treated, with higher doses of parecoxib requiring less rescue drug in the short term .

Use in Artificial Joint Replacement

Parecoxib is used for short-term multimodal analgesia after artificial joint replacement . It works by reducing central sensitivity and peripheral nociceptor inflammation .

Prodrug of Valdecoxib

Parecoxib is a prodrug of valdecoxib . It was developed as a water-soluble, parenterally safe prodrug form of valdecoxib, a diaryl-substituted isoxazole . Valdecoxib is commercially available as Bextra, an oral formulation for the management of acute pain, chronic pain, osteoarthritis (OA), rheumatoid arthritis (RA), and primary dysmenorrhea .

Mécanisme D'action

Target of Action

Parecoxib is a selective COX-2 inhibitor . Its primary target is the enzyme Prostaglandin G/H synthase 2 . This enzyme, also known as Cyclooxygenase-2 (COX-2) , plays a crucial role in the production of prostanoids, including prostaglandins and thromboxanes, which are lipid compounds that mediate a variety of physiological functions and pathological processes such as inflammation and pain.

Mode of Action

Parecoxib acts by inhibiting the COX-2 enzyme . This inhibition prevents the conversion of arachidonic acid to prostanoids, thereby reducing the production of inflammatory mediators. As a result, inflammation and pain are alleviated.

Pharmacokinetics

Parecoxib is a prodrug that is rapidly converted to its active form, valdecoxib, primarily via the enzymes CYP3A4 and 2C9 in the liver . The plasma half-life of parecoxib is only 22 minutes due to its rapid conversion to valdecoxib . The protein binding of parecoxib is 98% . These properties impact the bioavailability of parecoxib, influencing its efficacy and duration of action.

Result of Action

The molecular effect of parecoxib’s action is the inhibition of the COX-2 enzyme, leading to a decrease in prostanoid production. On a cellular level, this results in reduced inflammation and pain. Parecoxib has also been found to suppress the nuclear translocation of certain proteins like CHOP and Foxo1, and increase the expression of proteins like GRP78 and ORP150, which may contribute to its neuroprotective effects .

Safety and Hazards

Parecoxib may cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapours/spray, and avoid contact with skin and eyes . In case of exposure or concern, it is advised to get medical advice .

Orientations Futures

Future rigorously conducted and reported randomized controlled trials examining the preemptive effect of Parecoxib on post-arthroplasty pain are needed . This will ensure that publication bias is avoided and will help to further understand the efficacy and safety of Parecoxib .

Propriétés

IUPAC Name

N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRHLKRLEZJVIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044229
Record name Parecoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Parecoxib

CAS RN

198470-84-7
Record name Parecoxib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198470-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Parecoxib [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198470847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Parecoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08439
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Parecoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-{[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonyl}propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.230.078
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PARECOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TUW81Y3CE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Parecoxib
Reactant of Route 2
Reactant of Route 2
Parecoxib
Reactant of Route 3
Reactant of Route 3
Parecoxib
Reactant of Route 4
Reactant of Route 4
Parecoxib
Reactant of Route 5
Reactant of Route 5
Parecoxib
Reactant of Route 6
Reactant of Route 6
Parecoxib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.